BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide

STAT3 inhibitor SH2 domain fluorescence polarization

1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide (CAS 2034600-06-9) is a synthetic, small-molecule aryl sulfonamide that functions as a signal transducer and activator of transcription 3 (STAT3) inhibitor. The compound targets the STAT3 Src homology 2 (SH2) domain, disrupting STAT3:STAT3 dimerization and STAT3-DNA binding activity.

Molecular Formula C17H20FNO2S2
Molecular Weight 353.47
CAS No. 2034600-06-9
Cat. No. B2383749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide
CAS2034600-06-9
Molecular FormulaC17H20FNO2S2
Molecular Weight353.47
Structural Identifiers
SMILESC1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
InChIInChI=1S/C17H20FNO2S2/c18-16-5-3-14(4-6-16)12-23(20,21)19-13-17(8-1-2-9-17)15-7-10-22-11-15/h3-7,10-11,19H,1-2,8-9,12-13H2
InChIKeySCWRQPMZLDVCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide (CAS 2034600-06-9): Core Biochemical Profile and Compound Class Definition


1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide (CAS 2034600-06-9) is a synthetic, small-molecule aryl sulfonamide that functions as a signal transducer and activator of transcription 3 (STAT3) inhibitor [1]. The compound targets the STAT3 Src homology 2 (SH2) domain, disrupting STAT3:STAT3 dimerization and STAT3-DNA binding activity [1]. It belongs to a broader class of aryl methanesulfonamides bearing a thiophen-3-yl cyclopentylmethylamine scaffold, where variations in the aryl substitution pattern modulate binding affinity and physicochemical properties [1][2].

Why Generic Substitution of 1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide Is Scientifically Unreliable


Aryl sulfonamide STAT3 inhibitors bearing the thiophen-3-yl cyclopentylmethylamine scaffold exhibit wide potency variations depending on the aryl group substitution. Within this chemotype, STAT3 SH2 domain binding affinity (Ki) ranges from low-micromolar to >50 µM across different aryl analogs [1]. The 4-fluorophenyl substitution introduces a specific electronic and steric profile that differs fundamentally from chloro, bromo, methyl, or unsubstituted phenyl analogs, directly impacting SH2 domain recognition and cellular permeability [1][2]. Substituting this compound with a close analog without confirmatory comparative binding data therefore risks altering target engagement, potency, and downstream biological readouts.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide


STAT3 SH2 Domain Binding Affinity (Ki) of the 4-Fluorophenyl Analog Compared to Other Aryl-Substituted Analogs Within the Same Chemotype

The 4-fluorophenyl-substituted compound (BDBM50353441) demonstrated a Ki of 15,000 nM (15 µM) against the STAT3 SH2 domain, measured by fluorescence polarization assay using a 5-carboxyfluorescein-GpYLPQTV-NH2 fluorescent probe [1]. In contrast, a closely related analog from the same chemical series—Compound 27KI (BDBM50382462, CHEMBL2023988; US10196373)—exhibited a Ki of 17,600 nM (17.6 µM) in the same assay platform, representing a 1.2-fold weaker affinity [2]. Another analog, Compound 27KG (BDBM50382461, CHEMBL2023987), showed a Ki of 21,500 nM (21.5 µM), a 1.4-fold weaker affinity relative to the 4-fluorophenyl compound [3].

STAT3 inhibitor SH2 domain fluorescence polarization

STAT3-DNA Binding Disruption in Nuclear Extract (IC50) vs. Closest In-Series Comparator

The target compound inhibited STAT3-DNA binding activity in mouse NIH/3T3 nuclear extract with an IC50 of 35,000 nM (35 µM), as measured by electrophoretic mobility shift assay (EMSA) [1]. A structural analog from the same patent family, Compound 45O (BDBM50353432, CHEMBL1829876), displayed a slightly weaker IC50 of 40,000 nM (40 µM) in a comparable EMSA-based STAT3-DNA binding assay [2]. This represents an approximately 1.14-fold greater potency for the 4-fluorophenyl analog in disrupting the functional STAT3-DNA interaction.

STAT3-DNA binding EMSA nuclear extract

Physicochemical Differentiation: Calculated Lipophilicity (clogP) of the 4-Fluorophenyl Analog vs. 3-Chlorophenyl Analog

The 4-fluorophenyl substitution yields a calculated partition coefficient (clogP) approximately 0.6–0.8 log units lower than the corresponding 3-chlorophenyl analog (1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide), based on the Hansch-Leo fragment constant difference between fluorine (π = 0.14) and chlorine (π = 0.71) [1]. This lower lipophilicity is generally associated with improved aqueous solubility, reduced non-specific protein binding, and a lower risk of phospholipidosis—factors that can influence both in vitro assay behavior and in vivo pharmacokinetic properties [1]. No direct experimental logP/logD data were identified for either compound in the peer-reviewed literature.

lipophilicity clogP fluorine substitution

Selectivity Profile: Differential Activity Against STAT3 vs. STAT1 SH2 Domains

A subset of aryl sulfonamide STAT3 inhibitors within the broader chemotype (as represented by patent US10196373) have been profiled against both STAT3 and STAT1 SH2 domains. While specific STAT1 binding data for the 4-fluorophenyl compound (BDBM50353441) were not identified, structurally related compounds from the same series (e.g., Compound 45O, BDBM50353432) display approximately 3- to 5-fold selectivity for STAT3 over STAT1 in fluorescence polarization assays [1]. This class-level selectivity trend suggests the 4-fluorophenyl analog likely retains a similar selectivity window, distinguishing it from pan-STAT or STAT1-biased inhibitors [1]. Direct experimental confirmation of the 4-fluorophenyl compound's STAT1 IC50 is recommended before procurement for applications where STAT1 counter-screening is critical.

STAT3 selectivity STAT1 SH2 domain FP assay

Best-Fit Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide Based on Quantitative Evidence


STAT3-Dependent Cancer Cell Line Screening with a Fluorinated Aryl Sulfonamide Tool Compound

The target compound has been characterized for STAT3 SH2 domain binding (Ki = 15 µM) and STAT3-DNA binding disruption (IC50 = 35 µM), making it suitable for proof-of-concept studies in STAT3-addicted cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer) [1]. Its moderate potency is appropriate for dose-response experiments (10–100 µM range) to establish STAT3 dependency thresholds and to benchmark against more potent but less selective reference inhibitors such as Stattic [1].

Structure-Activity Relationship (SAR) Studies Exploring Aryl Substitution Effects on STAT3 SH2 Domain Engagement

As a representative of the 4-fluorophenyl-substituted methanesulfonamide series, this compound serves as a key comparator for SAR expansion. Its Ki of 15 µM provides a baseline against which analogs bearing alternative aryl groups (e.g., 3-chlorophenyl, 4-bromophenyl, 4-methylphenyl) can be quantitatively compared under standardized fluorescence polarization assay conditions [1]. The 4-fluoro substitution's modest potency advantage over the 3-chloro and other halogenated analogs (1.2–1.4-fold improvement in Ki) provides a rationale for further exploration of fluorinated aryl variants in lead optimization campaigns [1][2].

Biochemical Counter-Screening Panels for STAT Family Selectivity Profiling

The aryl sulfonamide chemotype exhibits class-level STAT3-over-STAT1 selectivity (estimated 3- to 5-fold) based on patent SAR data [1]. This compound can be deployed as part of a selectivity panel that includes STAT1, STAT5a, and STAT5b SH2 domain binding assays to quantify isoform selectivity. Such profiling is essential for drug discovery programs where STAT3-specific inhibition is desired while sparing STAT1-dependent tumor suppressor functions [1].

In Vitro Toxicology and Off-Target Assessment of Aryl Sulfonamide STAT3 Inhibitors

The compound's relatively simple chemical structure and moderate potency make it a suitable candidate for early-stage in vitro toxicology screening, including hERG channel binding, CYP450 inhibition panels, and Ames mutagenicity testing. The 4-fluorophenyl group is a common medicinal chemistry motif with well-characterized metabolic fate, facilitating interpretation of toxicology data [1]. Comparative data against the 3-chlorophenyl analog would help deconvolute aryl-group-specific toxicity signals [1].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.